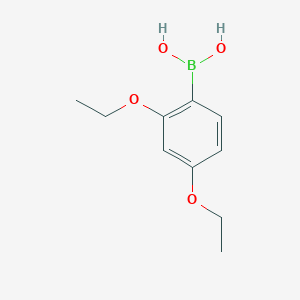

(2,4-Diethoxyphenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-diethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSBUFFGNADTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584905 | |

| Record name | (2,4-Diethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-01-2 | |

| Record name | (2,4-Diethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072952-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4-Diethoxyphenyl)boronic acid: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Diethoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid group and two ethoxy groups at positions 2 and 4. As a member of the arylboronic acid family, its primary utility in synthetic chemistry is as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The presence of the electron-donating ethoxy groups influences the electronic properties and reactivity of the molecule. This technical guide provides a comprehensive overview of the known and predicted chemical properties, stability, and synthetic applications of this compound. It includes detailed, representative experimental protocols for its synthesis and its use in cross-coupling reactions, alongside a summary of its physicochemical and spectroscopic data, often supplemented with data from structurally analogous compounds due to the limited availability of specific experimental values for the title compound.

Chemical and Physical Properties

This compound is a solid at room temperature. Boronic acids, in general, are known to be moderately stable, air-sensitive compounds that are susceptible to dehydration and oxidation.[1][2] Proper handling and storage under an inert atmosphere at low temperatures are recommended to maintain its integrity.

Physicochemical Data Summary

Specific experimental data for the melting point, boiling point, and solubility of this compound are not widely reported in the literature. The table below summarizes its core properties and provides data for structurally similar compounds to offer a comparative reference.

| Property | This compound | Reference Compound Data |

| IUPAC Name | This compound | - |

| Synonyms | 2,4-Diethoxybenzeneboronic acid | - |

| CAS Number | 1072952-01-2 | - |

| Molecular Formula | C₁₀H₁₅BO₄[3] | - |

| Molecular Weight | 210.03 g/mol [3] | - |

| Appearance | White to off-white powder (predicted) | - |

| Melting Point | Data not available | 2,4-Dimethoxyphenylboronic acid: 125-127 °C |

| 4-Ethoxyphenylboronic acid: 121-128 °C | ||

| 2,4-Difluorophenylboronic acid: 247-250 °C[4] | ||

| Boiling Point | Data not available | 2,4-Difluorophenylboronic acid: 251.0±50.0 °C (Predicted)[4] |

| Solubility | Soluble in polar organic solvents like ethers and ketones; poorly soluble in nonpolar hydrocarbons (predicted).[5][6] | Phenylboronic acid is soluble in diethyl ether, ethanol, and moderately soluble in chloroform.[7] |

| Stability | Susceptible to intermolecular dehydration to form a cyclic trimeric anhydride (boroxine).[1] Can undergo oxidation and protodeboronation.[1][2] | Boronic acids are generally stable but sensitive to oxidation.[2] |

| Storage | Store in a tightly sealed container under an inert atmosphere at -20°C for long-term stability or 2-8°C for shorter-term use. Protect from moisture and light.[1] | - |

Spectroscopic Properties

| Spectrum Type | Expected Characteristics for this compound |

| ¹H NMR | - Aromatic Protons: Signals in the δ 6.5-7.8 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Ethoxy Protons (O-CH₂-CH₃): A quartet around δ 4.0-4.2 ppm and a triplet around δ 1.3-1.5 ppm. - Boronic Acid Protons (B-OH): A broad singlet, which may be exchangeable with D₂O or solvent and can vary in chemical shift and intensity. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-165 ppm range. The carbon attached to the boron (C-B) would appear as a broad signal. The carbons attached to the ethoxy groups (C-O) would be shifted downfield. - Ethoxy Carbons (O-CH₂-CH₃): Signals around δ 63-65 ppm for the methylene carbon and δ 14-16 ppm for the methyl carbon. |

| ¹¹B NMR | A single, potentially broad signal is expected in the range of δ 27-33 ppm, which is characteristic for sp²-hybridized arylboronic acids.[9][10] |

| IR Spectroscopy | - O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, corresponding to the boronic acid hydroxyl groups. - C-H Stretch (Aromatic): Bands around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Bands around 2850-3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - B-O Stretch: A strong, broad band around 1330-1380 cm⁻¹. - C-O Stretch (Ether): Strong bands in the 1200-1250 cm⁻¹ region. |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on standard, widely published procedures for similar compounds.[11][12][13]

Synthesis of this compound

A common method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[11][13]

Reaction: Lithiation of 1,3-diethoxybenzene followed by borylation and hydrolysis.

Materials:

-

1,3-diethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-diethoxybenzene (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature is maintained below -70 °C. Stir the mixture at this temperature for 2 hours.

-

Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 eq) dropwise while maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[11]

-

Hydrolysis: Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.[13]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).

-

Work-up: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).

Caption: Proposed synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner for the synthesis of biaryl compounds. The following is a general protocol for its reaction with an aryl bromide.[12][14][15]

Reaction: Palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

-

Ethyl acetate

-

Brine

Procedure:

-

Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: General mechanism of the Suzuki-Miyaura cross-coupling.

Safety and Handling

Like most boronic acids, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Boronic acids are relatively stable but should be stored away from strong oxidizing agents.[16]

Conclusion

This compound is a valuable reagent for organic synthesis, particularly for creating complex biaryl structures through the Suzuki-Miyaura reaction. While specific, experimentally-derived data on its physical properties are limited, its behavior can be reliably predicted from the extensive knowledge base on analogous arylboronic acids. Its stability is contingent upon proper storage and handling, primarily by minimizing exposure to moisture and oxygen. The representative protocols provided herein offer a solid foundation for the synthesis and application of this versatile chemical building block in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H15BO4) [pubchemlite.lcsb.uni.lu]

- 4. 2,4-Difluorophenylboronic acid CAS#: 144025-03-6 [m.chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chembk.com [chembk.com]

Technical Guide: Synthesis of (2,4-Diethoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Diethoxyphenyl)boronic acid is a valuable arylboronic acid intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds in complex organic molecules. Its di-ethoxy substitution pattern offers unique solubility and electronic properties, making it a desirable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for its preparation from commercially available precursors. The synthesis of the key intermediate, 1-bromo-2,4-diethoxybenzene, is also described. Quantitative data is summarized, and logical workflows are presented through diagrams to aid in experimental planning and execution.

Introduction

Arylboronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are generally stable, crystalline solids with low toxicity, which makes them amenable to a wide range of chemical transformations. Their prominence in modern organic synthesis is largely due to their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and styrenyl frameworks. The electronic and steric properties of the aryl ring can be readily tuned by the introduction of various substituents, thereby influencing the reactivity and properties of the resulting coupled products. The 2,4-diethoxy substitution of the target compound provides both electron-donating and lipophilic characteristics.

Synthesis Overview

The most common and reliable method for the synthesis of arylboronic acids is the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. This guide will focus on the Grignard-based approach, which typically offers a good balance of reactivity, functional group tolerance, and operational simplicity.

The overall synthetic strategy involves two main stages:

-

Preparation of the Aryl Halide Precursor: Synthesis of 1-bromo-2,4-diethoxybenzene from a suitable starting material.

-

Formation of the Boronic Acid: Conversion of 1-bromo-2,4-diethoxybenzene to the corresponding Grignard reagent, followed by borylation and hydrolysis to yield this compound.

Experimental Protocols

Synthesis of 1-Bromo-2,4-diethoxybenzene

The precursor, 1-bromo-2,4-diethoxybenzene, can be synthesized via the Williamson ether synthesis from 4-bromoresorcinol and an ethylating agent.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromoresorcinol | C₆H₅BrO₂ | 189.01 | 18.9 g | 100 |

| Iodoethane | C₂H₅I | 155.97 | 34.3 g | 220 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 30.4 g | 220 |

| Acetone | C₃H₆O | 58.08 | 500 mL | - |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoresorcinol (18.9 g, 100 mmol) and anhydrous potassium carbonate (30.4 g, 220 mmol).

-

Add 500 mL of acetone to the flask and stir the suspension.

-

Add iodoethane (34.3 g, 220 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone (2 x 50 mL).

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in diethyl ether (200 mL) and wash with 1 M NaOH solution (2 x 100 mL) to remove any unreacted starting material, followed by water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-bromo-2,4-diethoxybenzene as a crude oil.

-

The product can be further purified by vacuum distillation if necessary.

Synthesis of this compound

This protocol details the formation of the Grignard reagent from 1-bromo-2,4-diethoxybenzene and its subsequent reaction with triisopropyl borate.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-2,4-diethoxybenzene | C₁₀H₁₃BrO₂ | 245.11 | 24.5 g | 100 |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 110 |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 22.6 g | 120 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 300 mL | - |

| Iodine (crystal) | I₂ | 253.81 | 1 small crystal | - |

| 2 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~150 mL | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | 300 mL | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Procedure:

-

Grignard Reagent Formation: a. Flame-dry a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon). b. Add magnesium turnings (2.67 g, 110 mmol) to the flask. c. Add a small crystal of iodine to activate the magnesium surface. d. In the dropping funnel, prepare a solution of 1-bromo-2,4-diethoxybenzene (24.5 g, 100 mmol) in 150 mL of anhydrous THF. e. Add a small portion (~10 mL) of the aryl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied. f. Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: a. Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath. b. In a separate flask, dissolve triisopropyl borate (22.6 g, 120 mmol) in 150 mL of anhydrous THF. c. Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution via the dropping funnel, maintaining the internal temperature below -60 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Workup and Isolation: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of 2 M HCl (~150 mL) until the aqueous phase is acidic (pH ~1-2). Stir vigorously for 30 minutes to hydrolyze the boronate ester. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). d. Combine the organic layers and wash with brine (100 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

-

Purification: a. The crude product can be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of hot diethyl ether and then add hexane until turbidity is observed. b. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. c. Collect the white crystalline solid by filtration, wash with cold hexane, and dry under vacuum.

Quantitative Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield |

| This compound | 1072952-01-2[1] | C₁₀H₁₅BO₄ | 210.03[1] | White Solid | 60-80% |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: To be determined experimentally.

-

NMR Spectroscopy: A common challenge in the NMR characterization of boronic acids is the formation of cyclic trimeric anhydrides (boroxines), which can lead to complex or broadened spectra. This can often be mitigated by using a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆.

Predicted NMR Data:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.8-8.0 (s, 2H, B(OH)₂)

-

δ 7.4-7.5 (d, 1H, Ar-H)

-

δ 6.5-6.6 (m, 2H, Ar-H)

-

δ 4.0-4.2 (q, 4H, 2 x OCH₂)

-

δ 1.3-1.4 (t, 6H, 2 x CH₃)

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 163.5 (C-OR)

-

δ 160.0 (C-OR)

-

δ 135.0 (Ar-CH)

-

δ 115.0 (C-B, often not observed or broad)

-

δ 105.0 (Ar-CH)

-

δ 99.0 (Ar-CH)

-

δ 63.5 (OCH₂)

-

δ 14.5 (CH₃)

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is suitable for determining the molecular weight.

-

Expected m/z for [M+H]⁺: 211.11

-

Expected m/z for [M+Na]⁺: 233.10

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Coupling

This compound is a key component in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

(2,4-Diethoxyphenyl)boronic acid: A Comprehensive Technical Guide on Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, bonding, and chemical reactivity of (2,4-Diethoxyphenyl)boronic acid. This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This document details its molecular architecture, spectroscopic signature, and provides protocols for its synthesis and application.

Core Data Presentation

This compound, with the chemical formula C10H15BO4, is an aromatic boronic acid featuring two ethoxy groups on the phenyl ring.[1] These substituents influence the electronic properties and reactivity of the boronic acid moiety.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H15BO4 | |

| Molecular Weight | 210.03 g/mol | Calculated |

| Monoisotopic Mass | 210.10634 Da | |

| SMILES | CCOCc1ccc(B(O)O)cc1OCC | |

| InChI | InChI=1S/C10H15BO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 |

Structural and Bonding Parameters (Estimated)

While a definitive crystal structure for this compound is not publicly available, structural parameters can be estimated based on crystallographic data of similar arylboronic acids, such as 2,4-difluorophenylboronic acid, and computational studies.[2][3][4] The boron atom is sp2 hybridized, resulting in a trigonal planar geometry around the boron center. The C-B bond is expected to have partial double bond character due to π-conjugation with the phenyl ring.

| Bond/Angle | Estimated Value | Notes |

| C-B bond length | ~1.56 Å | Shorter than a typical C-B single bond due to partial double bond character. |

| B-O bond length | ~1.37 Å | |

| O-B-O bond angle | ~116° | |

| C-C-B bond angle | ~122° |

Mandatory Visualization

Molecular Structure of this compound

Caption: 2D structure of this compound.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on general procedures for arylboronic acids and can be adapted as necessary.

Synthesis of this compound

This protocol describes a common method for the synthesis of arylboronic acids via a Grignard reagent.

Materials:

-

1-Bromo-2,4-diethoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Hexanes

-

Dichloromethane

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Dissolve 1-bromo-2,4-diethoxybenzene (1.0 eq.) in anhydrous THF and add a small portion to the magnesium. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add triisopropyl borate (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below -60 °C. After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 2 M HCl until the solution is acidic. Stir vigorously for 30 minutes. Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a hexane/dichloromethane solvent system to yield this compound as a white solid.

Spectroscopic Characterization

Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex NMR spectra. To obtain a clean spectrum, it is often beneficial to use a coordinating deuterated solvent like DMSO-d6 or methanol-d4.[5]

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of DMSO-d6.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

Spectral Width: -2 to 12 ppm

-

-

Data Processing: Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Expected ¹H NMR Spectral Data (in DMSO-d6):

-

~8.0 ppm (s, 2H): Protons of the B(OH)2 group.

-

~7.5 ppm (d, 1H): Aromatic proton ortho to the boronic acid group.

-

~6.5 ppm (m, 2H): Aromatic protons meta to the boronic acid group.

-

~4.1 ppm (q, 4H): Methylene protons of the ethoxy groups.

-

~1.4 ppm (t, 6H): Methyl protons of the ethoxy groups.

LC-MS Protocol:

-

Chromatography System: UPLC system with a C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Mass Spectrometer: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Ionization Mode: Positive or negative ion mode can be used.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

-

Data Analysis: Look for the molecular ion peak [M+H]+ or [M-H]-. The high-resolution mass spectrum should confirm the elemental composition.

Expected Mass Spectrometry Data:

-

[M+H]+: m/z 211.1136

-

[M-H]-: m/z 209.0990

Applications in Drug Development

This compound is a key intermediate in the synthesis of complex organic molecules, many of which have applications in medicinal chemistry. Its primary use is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are common motifs in pharmacologically active compounds. This reaction is known for its high tolerance of functional groups and stereospecificity.[6][7][8]

The general steps of the Suzuki-Miyaura coupling involve the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the catalyst.[6][7]

References

- 1. PubChemLite - this compound (C10H15BO4) [pubchemlite.lcsb.uni.lu]

- 2. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. organic-synthesis.com [organic-synthesis.com]

An In-Depth Technical Guide to (2,4-Diethoxyphenyl)boronic acid

CAS Number: 1072952-01-2

This technical guide provides a comprehensive overview of (2,4-Diethoxyphenyl)boronic acid, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in the formation of carbon-carbon bonds.

Core Chemical and Physical Properties

This compound is an organoboron compound that is increasingly utilized as a building block in the synthesis of complex organic molecules. Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

| Property | Value |

| CAS Number | 1072952-01-2 |

| Molecular Formula | C10H15BO4 |

| Molecular Weight | 210.04 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) |

Synthesis of this compound: An Experimental Protocol

The synthesis of aryl boronic acids, including this compound, typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. Below is a generalized experimental protocol that can be adapted for the synthesis of this compound.

Materials:

-

1-Bromo-2,4-diethoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 1-bromo-2,4-diethoxybenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. Once the reaction initiates (indicated by gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or Palladium(II) acetate [Pd(OAc)2] with a phosphine ligand)

-

Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

-

Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

Procedure:

-

To a reaction vessel, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological and Pharmacological Relevance

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of boronic acids has garnered significant attention in drug discovery. Boronic acids can act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.

The diethoxyphenyl moiety can influence the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and cell permeability. Researchers often utilize substituted phenylboronic acids like the 2,4-diethoxy derivative to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The electronic and steric properties of the ethoxy groups can be fine-tuned to optimize binding affinity and selectivity for a biological target.

The introduction of boronic acid functionalities into bioactive molecules has been shown to modulate their selectivity and physicochemical characteristics, often leading to improved therapeutic profiles.[1] For instance, boronic acid derivatives have been investigated for their potential in anticancer, antibacterial, and antiviral therapies.[2]

Note: This document is intended for research and informational purposes only. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified professionals, with appropriate safety precautions in place.

References

(2,4-Diethoxyphenyl)boronic acid molecular weight

An In-depth Guide to the Molecular Weight of (2,4-Diethoxyphenyl)boronic Acid

This document provides a detailed breakdown of the molecular weight for this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development.

Molecular Formula and Weight

This compound has the chemical formula C₁₀H₁₅BO₄.[1] Its calculated molecular weight is approximately 210.03 g/mol .[1]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights for the constituent elements are:

-

Carbon (C): approximately 12.011 amu[2]

The contribution of each element to the total molecular weight is detailed in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 15 | 1.008 | 15.12 |

| Boron | B | 1 | 10.81 | 10.81 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 210.036 |

Note: The calculated molecular weight of 210.036 amu is in close agreement with the commonly cited value of 210.03 g/mol .

Elemental Composition

The following diagram illustrates the elemental composition of this compound.

Caption: Elemental composition of this compound.

Please note: The request for detailed experimental protocols and signaling pathways is not applicable to the determination of a compound's molecular weight. This information is typically associated with biological or chemical activity studies, which are beyond the scope of this fundamental chemical property.

References

- 1. scbt.com [scbt.com]

- 2. m.youtube.com [m.youtube.com]

- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 4. youtube.com [youtube.com]

- 5. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Boron - Wikipedia [en.wikipedia.org]

- 7. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

A Comprehensive Safety Guide to (2,4-Diethoxyphenyl)boronic acid and Structurally Related Compounds

This technical guide provides a summary of the potential hazards, handling protocols, and emergency procedures associated with boronic acids, with a focus on phenylboronic acid derivatives.

Hazard Identification and Classification

Boronic acids as a class of compounds can present several health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on data for analogous compounds, (2,4-Diethoxyphenyl)boronic acid is anticipated to have similar hazard classifications.

Table 1: Generalized GHS Classification for Phenylboronic Acid Derivatives

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[5] |

Pictograms:

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the SDS of related compounds. Key recommendations include:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3][5]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: P405 (Store locked up).[6]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

First Aid Measures

In the event of exposure, prompt and appropriate first aid is crucial. The following table summarizes the recommended first aid procedures based on the route of exposure for similar boronic acids.

Table 2: Generalized First Aid Measures for Boronic Acid Exposure

| Route of Exposure | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[5][6][7] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7][8] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6][7][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][8] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.[6]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize inhalation of dust.[9][10]

-

Ensure that an eyewash station and safety shower are readily accessible.[11]

Weighing and Transferring the Chemical:

-

Perform all manipulations of the solid compound within a chemical fume hood or a powder weighing station to control dust.[9][10]

-

Use a pre-weighed, sealed container for transferring the powder.[10]

-

Carefully add the powder to the container using a spatula. Avoid creating dust clouds.

-

Seal the container before removing it from the fume hood for weighing.

-

Clean any spills immediately according to established procedures.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[3]

Visualized Workflow for Safe Handling of Hazardous Powders

The following diagram illustrates a generalized workflow for the safe handling of a hazardous chemical powder in a laboratory setting.

Caption: Generalized workflow for the safe handling of hazardous chemical powders.

References

- 1. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 7. laballey.com [laballey.com]

- 8. fishersci.com [fishersci.com]

- 9. safety.duke.edu [safety.duke.edu]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

An In-depth Technical Guide to the Physical Properties of (2,4-Diethoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Diethoxyphenyl)boronic acid is a member of the versatile class of organoboron compounds known as boronic acids. These compounds are crucial building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. The unique electronic and structural properties of boronic acids, stemming from the vacant p-orbital on the boron atom, make them valuable reagents in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for the determination of key physical characteristics, and presents a visualization of a common synthetic pathway involving this compound.

Core Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₅BO₄ |

| Molecular Weight | 210.03 g/mol |

| CAS Number | 1072952-01-2 |

| Appearance | Solid (physical state) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies that can be employed to determine the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[1] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2] The capillary method is a widely used technique for this determination.[3]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an automated detection system.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[1][4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Distillation is a common method for both purification and boiling point determination.[5] For small sample sizes, a micro-boiling point determination method can be utilized.

Methodology (Micro Method):

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube or fusion tube.[6] A capillary tube, sealed at one end, is inverted and placed into the liquid.[6]

-

Apparatus Setup: The tube containing the sample and capillary is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[6]

-

Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heat source is then removed, and the apparatus is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. Phenylboronic acids, as a class, are generally soluble in most polar organic solvents and have low solubility in nonpolar hydrocarbons.[8][9] Their solubility in water can be low.[10]

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent to be tested in a sealed container.[11]

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by evaporating the solvent and weighing the residue.[12] This concentration represents the solubility of the compound in that solvent at the specified temperature.

Logical and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate a key synthetic application of boronic acids and a general workflow for characterizing a new compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the characterization of a chemical compound.

References

- 1. chm.uri.edu [chm.uri.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. mt.com [mt.com]

- 4. southalabama.edu [southalabama.edu]

- 5. vernier.com [vernier.com]

- 6. byjus.com [byjus.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. d-nb.info [d-nb.info]

- 10. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

(2,4-Diethoxyphenyl)boronic acid solubility parameters

An In-depth Technical Guide on the Solubility Parameters of (2,4-Diethoxyphenyl)boronic acid

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility parameters of this compound. Due to a lack of extensive experimental data in the public domain for this specific compound, this guide synthesizes available information on its physicochemical properties, provides estimated solubility parameters based on computational methods, and details established experimental protocols for accurate solubility determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅BO₄ |

| Molecular Weight | 210.03 g/mol [1] |

| CAS Number | 1072952-01-2 |

| Appearance | Predicted to be a white to off-white solid |

| Density (predicted) | 1.15 ± 0.1 g/cm³ |

| Refractive Index (predicted) | 1.52 ± 0.05 |

Estimated Solubility Parameters

Solubility parameters are critical for predicting the miscibility of a solute in a solvent. The following sections detail the estimated Hildebrand and Hansen solubility parameters for this compound, which have been derived using established computational models and group contribution methods.

Hildebrand Solubility Parameter

The Hildebrand solubility parameter (δ) is a single-value measure of the cohesive energy density of a compound. It is particularly useful for predicting the solubility in nonpolar systems.

Table 2: Estimated Hildebrand Solubility Parameter

| Parameter | Estimated Value (MPa½) |

| Hildebrand Solubility Parameter (δ) | 22.5 ± 2.0 |

Hansen Solubility Parameters

Hansen solubility parameters (HSP) offer a more detailed, three-component approach to solubility by separating the total cohesive energy into dispersion (δD), polar (δP), and hydrogen bonding (δH) components. This method provides a more accurate prediction for a wider range of solvents, including polar and hydrogen-bonding systems.

Table 3: Estimated Hansen Solubility Parameters

| Parameter | Estimated Value (MPa½) | Description |

| Dispersion (δD) | 18.5 ± 1.0 | van der Waals forces |

| Polar (δP) | 8.0 ± 1.5 | Dipolar interactions |

| Hydrogen Bonding (δH) | 10.0 ± 2.0 | Hydrogen bonding capacity |

| Total (δt) | 22.9 | Calculated as √(δD² + δP² + δH²) |

Predicted Qualitative Solubility Profile

Based on the estimated solubility parameters and the known behavior of analogous arylboronic acids, a qualitative solubility profile for this compound is presented in Table 4. Arylboronic acids are generally soluble in most polar organic solvents and have low solubility in nonpolar hydrocarbons.[2][3][4][5]

Table 4: Predicted Qualitative Solubility in Common Solvents

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Low |

| Methanol / Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Dichloromethane | Moderately Polar | Moderately Soluble |

| Toluene | Nonpolar Aromatic | Sparingly Soluble |

| Hexane | Nonpolar Aliphatic | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is crucial. The following protocols describe standard methods for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are allowed to stand at a constant temperature until the excess solid has settled.

-

Quantification: A sample of the supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility (High-Throughput Screening)

This method is often used in drug discovery to rapidly assess the solubility of a compound under non-equilibrium conditions.

Methodology:

-

Stock Solution: A high-concentration stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).

-

Assay Preparation: The DMSO stock solution is added to an aqueous buffer in a multi-well plate.

-

Precipitation Measurement: The plate is incubated, and the formation of precipitate is monitored by measuring the turbidity of each well using a nephelometer or a plate reader.

-

Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Logical Workflow for Solubility Parameter Estimation

The following diagram illustrates the logical steps taken to estimate the solubility parameters when experimental data is not available.

References

The Dawn of a New Era in Synthesis: A Technical Guide to the Discovery and Enduring Legacy of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of arylboronic acids. From their initial synthesis in the late 19th century to their pivotal role in modern organic chemistry and drug discovery, this document traces the trajectory of these versatile compounds. It offers a comprehensive overview of key synthetic methodologies, including classical preparations and modern catalytic approaches, complete with detailed experimental protocols. Quantitative data on reaction efficiencies are tabulated for comparative analysis. Furthermore, this guide visualizes critical synthetic workflows and the mechanism of action of a prominent arylboronic acid-containing drug, bortezomib, through detailed diagrams. This document serves as a vital resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development, offering both historical context and practical guidance.

A Historical Perspective: The Genesis of Arylboronic Acids

The journey of boronic acids began in 1860 when Edward Frankland reported the synthesis of the first boronic acid, ethylboronic acid. However, it was two decades later, in 1880, that the first arylboronic acid , phenylboronic acid, was synthesized by Michaelis and Becker. Their pioneering work involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures, followed by hydrolysis to yield the desired product. This discovery laid the foundation for a new class of organoboron compounds that would, over a century later, revolutionize the field of organic synthesis.

The true potential of arylboronic acids remained largely unrealized until the latter half of the 20th century. The development of the Suzuki-Miyaura cross-coupling reaction in 1979 by Akira Suzuki and Norio Miyaura was a watershed moment. This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, provided a powerful and versatile method for the formation of carbon-carbon bonds. The stability, low toxicity, and ease of handling of arylboronic acids made them ideal coupling partners, catapulting them to the forefront of synthetic organic chemistry. The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of arylboronic acids has evolved significantly since the initial report by Michaelis and Becker. Early methods often relied on harsh reagents and offered limited functional group tolerance. Modern catalytic approaches have addressed these limitations, providing highly efficient and versatile routes to a wide array of arylboronic acids.

Classical Synthesis: The Grignard Reaction

One of the most common and cost-effective methods for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. While widely used, this method can be sensitive to steric hindrance and the presence of reactive functional groups on the aryl halide.

Modern Catalytic Methods

The advent of transition metal catalysis has revolutionized the synthesis of arylboronic acids, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1] This method is highly efficient and tolerates a wide range of functional groups.[1]

A more recent and atom-economical approach is the iridium-catalyzed direct C-H borylation of arenes. This method allows for the conversion of unactivated C-H bonds to C-B bonds, bypassing the need for pre-functionalized aryl halides. The regioselectivity is often governed by steric factors, providing access to isomers that are difficult to obtain through other methods.

Quantitative Comparison of Synthetic Methods

The choice of synthetic method for a particular arylboronic acid depends on several factors, including the starting material availability, desired substitution pattern, and functional group compatibility. The following table summarizes a comparison of the key synthetic methods.

| Method | Catalyst/Reagent | Typical Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |

| Grignard Reaction | Mg, Trialkyl borate | Aryl bromide/iodide | -78 to 0 | 1-4 | 50-80 | Cost-effective, simple setup | Sensitive to functional groups, requires anhydrous conditions |

| Miyaura Borylation | Pd catalyst (e.g., Pd(dppf)Cl₂), B₂pin₂ | Aryl bromide/iodide/triflate | 80-110 | 2-24 | 70-95 | High functional group tolerance, broad substrate scope | Cost of palladium catalyst and diboron reagent |

| Ir-Catalyzed C-H Borylation | Ir catalyst (e.g., [Ir(COD)OMe]₂), B₂pin₂ | Arene | 80-120 | 12-24 | 60-90 | Atom-economical, direct functionalization of C-H bonds | Regioselectivity can be challenging to control, catalyst cost |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative arylboronic acids using the methods discussed above.

Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activate magnesium turnings (1.2 eq) with a crystal of iodine in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is initiated by gentle heating.

-

After the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.1 eq) in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Expected Yield: 65-75%

Protocol 2: Synthesis of 4-Chlorophenylboronic Acid Pinacol Ester via Miyaura Borylation

Materials:

-

1-Bromo-4-chlorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask, add 1-bromo-4-chlorobenzene (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Expected Yield: 80-90%

Protocol 3: Synthesis of 3-Tolylboronic Acid Pinacol Ester via Iridium-Catalyzed C-H Borylation

Materials:

-

Toluene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)OMe]₂ (1,5-cyclooctadiene)methoxyiridium(I) dimer

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous cyclohexane

Procedure:

-

In a glovebox, charge a screw-capped vial with [Ir(COD)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.0 eq).

-

Add anhydrous cyclohexane and toluene (excess).

-

Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Expected Yield: 70-80% (mixture of isomers, with meta being the major product)

Visualizing Key Processes

Workflow for the Synthesis of an Arylboronic Acid via Miyaura Borylation

Bortezomib's Mechanism of Action: Inhibition of the NF-κB Pathway

Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma. Its mechanism of action involves the disruption of the ubiquitin-proteasome pathway, which leads to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is crucial for the survival and proliferation of cancer cells.

The Role of Arylboronic Acids in Drug Discovery and Development

The unique properties of arylboronic acids have made them invaluable in medicinal chemistry. The boronic acid moiety can act as a transition state analog inhibitor of serine proteases, a key class of enzymes involved in various physiological and pathological processes.

FDA-Approved Drugs

Several drugs containing a boronic acid functional group have received FDA approval, highlighting their therapeutic potential.

| Drug Name (Brand Name) | Chemical Structure | Year of Approval | Indication |

| Bortezomib (Velcade®) | Pyrazyl-carbonyl-L-phenylalanine-L-leucine boronic acid | 2003 | Multiple myeloma, Mantle cell lymphoma |

| Ixazomib (Ninlaro®) | (1R)-1-({2-[(2,5-Dichlorobenzoyl)amino]acetyl}amino)-3-methylbutylboronic acid | 2015 | Multiple myeloma |

| Vaborbactam (Vabomere®) | (3R,6S)-2-hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid | 2017 | Complicated urinary tract infections |

Arylboronic Acids in Clinical Trials

The success of approved boronic acid-containing drugs has spurred further research and development. A number of arylboronic acid derivatives are currently in various phases of clinical trials for a range of indications, including various cancers and inflammatory diseases.

Conclusion

From a laboratory curiosity in the late 19th century to a cornerstone of modern synthetic chemistry and a validated pharmacophore in the 21st century, the journey of arylboronic acids has been remarkable. Their versatility, stability, and unique reactivity have cemented their importance in both academic research and industrial applications. The continued development of novel synthetic methods and the exploration of their therapeutic potential ensure that arylboronic acids will remain a vibrant and impactful area of scientific inquiry for years to come. This guide has provided a comprehensive overview of their history, synthesis, and application, offering a valuable resource for scientists and researchers dedicated to advancing the frontiers of chemical and biomedical sciences.

References

(2,4-Diethoxyphenyl)boronic acid: A Comprehensive Technical Review for Advanced Research

(2,4-Diethoxyphenyl)boronic acid , with the CAS Number 1072952-01-2, is an organoboron compound that belongs to the versatile class of arylboronic acids.[1] These compounds have become indispensable tools in modern organic synthesis and medicinal chemistry, primarily due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its potential utility for researchers, scientists, and professionals in drug development. While specific literature on this compound is limited, this review extrapolates from the extensive knowledge base of closely related and structurally similar arylboronic acids to provide a predictive and practical resource.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from analogous compounds such as (2,4-dimethoxyphenyl)boronic acid and other substituted phenylboronic acids.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | (2,4-Dimethoxyphenyl)boronic acid | (4-Ethoxyphenyl)boronic acid | (4-Methoxyphenyl)boronic acid |

| Molecular Formula | C₁₀H₁₅BO₄ | C₈H₁₁BO₄[2] | C₈H₁₁BO₃[3] | C₇H₉BO₃[4] |

| Molecular Weight | 210.03 g/mol | 181.98 g/mol [2][5] | 165.98 g/mol [3] | 151.96 g/mol [4] |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White powder |

| Melting Point (°C) | 110-130 | 125-127[5] | ~195 | 204-206 |

| pKa | ~8-9 | ~8.5 | ~8.7 | ~8.8 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |

| ¹H NMR (CDCl₃) | ~1.4 (t, 6H, 2 x -OCH₂CH₃), ~4.1 (q, 4H, 2 x -OCH₂CH₃), ~6.5-6.6 (m, 2H, Ar-H), ~7.8 (d, 1H, Ar-H), ~8.0 (s, 2H, -B(OH)₂) |

| ¹³C NMR (CDCl₃) | ~15 (2 x -OCH₂CH₃), ~64 (2 x -OCH₂CH₃), ~100, ~105, ~115, ~138, ~160, ~162 (Ar-C and C-B) |

| ¹¹B NMR (CDCl₃) | ~28-30 (trigonal boron)[6][7] |

| IR (cm⁻¹) | ~3300-3500 (O-H stretch, broad), ~2980 (C-H stretch, alkyl), ~1610, ~1500 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1250 (C-O stretch, ether) |

Synthesis of this compound

Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[8]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a generalized procedure based on common methods for synthesizing substituted phenylboronic acids.

Materials:

-

1-Bromo-2,4-diethoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 1-bromo-2,4-diethoxybenzene in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.

-

Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Cool the mixture in an ice bath and quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).

Caption: General workflow for the synthesis of an arylboronic acid via a Grignard reaction.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the construction of biaryl and substituted aromatic systems.

Suzuki-Miyaura Cross-Coupling Reaction

The premier application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[9][][11] This reaction is catalyzed by a palladium(0) complex and requires a base.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

In a round-bottom flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

Boronic acids are a privileged scaffold in medicinal chemistry.[8][12][13] The boron atom can act as a Lewis acid and form reversible covalent bonds with diols, a feature exploited in the design of sensors for saccharides and in drug targeting.[14] Furthermore, the incorporation of a boronic acid moiety can enhance the potency and modify the pharmacokinetic profile of drug candidates.[15] Several boronic acid-containing drugs, such as Bortezomib (Velcade®), have been approved for clinical use, highlighting the therapeutic potential of this class of compounds.[8][12] The diethoxyphenyl substitution pattern of the title compound offers a unique electronic and steric profile that can be explored in the design of novel therapeutic agents.

Safety and Handling

Arylboronic acids are generally considered stable solids that can be handled in the air. However, they are known to undergo dehydration to form cyclic anhydrides (boroxines) upon heating or prolonged storage. It is recommended to store them in a cool, dry place. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling these compounds. For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. danabiosci.com [danabiosci.com]

- 2. 3,4-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethoxyphenylboronic acid | C8H11BO3 | CID 2734351 - PubChem [pubchem.ncbi.nlm.nih.gov]